molecular formula C13H21NO5 B1148735 Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate CAS No. 1212411-17-0

Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1148735
CAS No.: 1212411-17-0
M. Wt: 271.30954
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of the Bicyclo[3.1.0]hexane Framework

The bicyclo[3.1.0]hexane framework represents one of the most intriguing structural motifs in organic chemistry, characterized by its unique combination of ring strain and conformational rigidity. This bicyclic system consists of a five-membered ring fused to a three-membered cyclopropane ring, creating a highly constrained molecular architecture that exhibits significant ring strain energy. The nomenclature [3.1.0] indicates that the bicyclic system contains three carbons in the first bridge, one carbon in the second bridge, and zero carbons in the third bridge, resulting in a compact and rigid structural framework.

The incorporation of an oxygen heteroatom into the bicyclo[3.1.0]hexane framework creates a 6-oxabicyclo[3.1.0]hexane system, which significantly alters the electronic distribution and chemical reactivity of the parent hydrocarbon structure. This oxygen substitution introduces both electronic and steric effects that influence the overall molecular properties, including polarity, hydrogen bonding capacity, and potential for intermolecular interactions. The presence of the oxygen atom also creates opportunities for additional synthetic transformations and functional group manipulations that would not be possible in the purely hydrocarbon analog.

Structural Parameter Value Reference
Molecular Formula (Parent Framework) C6H10
Molecular Weight (Parent Framework) 82.14 g/mol
Molecular Formula (Oxa-analog) C5H8O
Molecular Weight (Oxa-analog) 84.12 g/mol
Ring Strain Energy Significant
Conformational Rigidity High

The structural rigidity of the bicyclo[3.1.0]hexane framework has profound implications for its utility as a conformationally constrained bioisostere of more flexible ring systems. This conformational constraint can lead to enhanced binding affinity and selectivity when incorporated into bioactive molecules, as the reduced conformational entropy penalty upon binding can result in improved thermodynamic binding parameters. The rigid framework also provides a well-defined spatial arrangement of substituents, enabling precise control over the three-dimensional presentation of functional groups and pharmacophores.

Research has demonstrated that bicyclo[3.1.0]hexane derivatives can serve as effective scaffolds for the development of biologically active compounds, particularly in the context of receptor ligand design. The framework's ability to maintain specific geometric relationships between functional groups while providing enhanced metabolic stability makes it an attractive choice for medicinal chemists seeking to optimize the properties of lead compounds. The incorporation of this structural motif into pharmaceutical candidates has shown promise in various therapeutic areas, including neurological disorders and inflammatory conditions.

Stereochemical Configuration and Its Implications (1R,2R,4S,5S)

The stereochemical designation (1R,2R,4S,5S) provides crucial information about the three-dimensional arrangement of substituents around the bicyclic framework of ethyl (1R,2R,4S,5S)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate. The asterisk notation indicates relative stereochemistry, meaning that while the absolute configuration is not specified, the relative spatial relationships between the chiral centers are defined. This stereochemical information is essential for understanding the compound's potential biological activity and synthetic accessibility.

The presence of four defined stereochemical centers within the bicyclic framework creates a highly complex three-dimensional structure with specific spatial arrangements of functional groups. Position 1 is designated as having R* configuration, position 2 possesses R* configuration, position 4 exhibits S* configuration, and position 5 displays S* configuration. This particular arrangement of stereochemical centers results in a specific molecular conformation that can significantly influence the compound's interaction with biological targets and its overall pharmacological profile.

Stereochemical Center Configuration Functional Group Implications
Position 1 R* Bridge carbon Framework geometry
Position 2 R* Carboxylate bearing Ester orientation
Position 4 S* Amino bearing Protection group placement
Position 5 S* Bridge carbon Ring fusion geometry

The stereochemical complexity of this compound presents both opportunities and challenges in synthetic chemistry. The ability to control the formation of multiple stereochemical centers simultaneously requires sophisticated synthetic methodologies and careful reaction optimization. Asymmetric synthesis approaches have been developed for the construction of bicyclo[3.1.0]hexane frameworks bearing vicinal all-carbon quaternary stereocenters, demonstrating the feasibility of accessing these complex molecular architectures with high stereochemical fidelity.

The biological implications of the defined stereochemical configuration cannot be overstated, as even minor changes in stereochemistry can dramatically alter a compound's biological activity, selectivity, and safety profile. The specific arrangement of functional groups in three-dimensional space determines how the molecule will interact with biological targets, including enzymes, receptors, and other proteins. This stereochemical precision is particularly important in pharmaceutical applications, where the difference between therapeutic efficacy and toxicity often depends on subtle structural variations.

Role of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl protecting group, systematically incorporated at position 4 of the bicyclic framework, serves multiple critical functions in the chemistry of ethyl (1R,2R,4S,5S)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate. This acid-labile protecting group is one of the most widely employed amine protection strategies in organic synthesis, providing temporary masking of amino functionality while allowing for selective manipulation of other functional groups within the molecule. The tert-butoxycarbonyl group offers an optimal balance of stability under basic and neutral conditions while remaining readily removable under mildly acidic conditions.

The installation of the tert-butoxycarbonyl protecting group typically involves the reaction of the free amine with di-tert-butyl dicarbonate in the presence of a suitable base such as triethylamine or sodium hydroxide. This protection strategy enables the selective functionalization of other sites within the molecule without interference from the amino group, which could otherwise participate in unwanted side reactions or coordinate to metal catalysts. The protecting group also serves to modulate the electronic properties of the amine, reducing its nucleophilicity and basicity during subsequent synthetic transformations.

Protection Parameter Condition Reagent Reference
Installation Basic conditions Di-tert-butyl dicarbonate
Stability Neutral/Basic pH Stable
Removal Acidic conditions Trifluoroacetic acid
Selectivity High Various bases

The deprotection of tert-butoxycarbonyl groups can be accomplished through treatment with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in various organic solvents. The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. This process is typically rapid and efficient, making it suitable for use in multi-step synthetic sequences where temporal control of functional group reactivity is required.

The strategic placement of the tert-butoxycarbonyl protecting group at position 4 of the bicyclic framework is particularly significant given the constrained nature of the molecular architecture. The protecting group must be compatible with the ring strain inherent in the bicyclo[3.1.0]hexane system while providing adequate protection for the amino functionality. The successful incorporation of this protecting group demonstrates the synthetic accessibility of the target compound and provides a versatile handle for further chemical modifications.

Functional Significance of the Ethyl Ester Moiety

The ethyl ester functionality positioned at the 2-position of the bicyclic framework represents a crucial structural element that significantly influences both the chemical and biological properties of ethyl (1R,2R,4S,5S)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate. Ester functional groups are characterized by their distinctive reactivity profile, serving as versatile intermediates in organic synthesis while also playing important roles in biological systems as components of lipids and metabolic intermediates. The ethyl ester moiety provides opportunities for further synthetic elaboration through hydrolysis, transesterification, or reduction reactions.

The electronic properties of the ester group contribute significantly to the overall molecular characteristics of the compound. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing nature of the adjacent oxygen atoms, making it susceptible to nucleophilic attack under appropriate conditions. This reactivity can be exploited for synthetic transformations, including the conversion to carboxylic acids through hydrolysis or to alcohols through reduction. The ester linkage also provides conformational flexibility through rotation around the C-O bond, although this flexibility is somewhat constrained by the rigid bicyclic framework.

Ester Property Characteristic Biological Relevance Synthetic Utility
Hydrophilicity Moderate Membrane permeability Solubility tuning
Reactivity Electrophilic carbonyl Metabolic processing Chemical modification
Stability Moderate Plasma stability Storage considerations
Flexibility Limited by framework Receptor binding Conformational control

The metabolic fate of ethyl esters in biological systems typically involves hydrolysis by esterases to yield the corresponding carboxylic acid and ethanol. This biotransformation can be advantageous in prodrug strategies, where the ester serves as a temporarily masked form of a carboxylic acid that is revealed upon enzymatic cleavage in vivo. The rate of ester hydrolysis can be modulated by structural modifications to the ester group or the surrounding molecular environment, providing opportunities for controlled drug release applications.

The lipophilic character imparted by the ethyl ester moiety influences the compound's pharmacokinetic properties, including membrane permeability, distribution, and elimination. The balance between hydrophilic and lipophilic regions within the molecule affects its ability to cross biological membranes and reach target sites of action. The ester functionality also provides opportunities for structure-activity relationship studies, where systematic modifications to the ester group can reveal important insights into the molecular requirements for biological activity.

Properties

IUPAC Name

ethyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8(10-9(7)18-10)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTSLMNDHNZZFY-RGOKHQFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C2C1O2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate, commonly referred to as compound 1, is a bicyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of compound 1 is C13H22N4O5C_{13}H_{22}N_{4}O_{5} with a molecular weight of 314.34 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties. Key characteristics include:

  • Molecular Weight : 314.34 g/mol
  • Topological Polar Surface Area : 99.2 Ų
  • Hydrogen Bond Donors : 2
  • Defined Atom Stereocenter Counts : 4

Synthesis

The synthesis of compound 1 typically involves the reaction of appropriate starting materials under controlled conditions to ensure high purity and yield. Methods may include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing techniques such as carbamate formation to introduce the tert-butoxycarbonylamino group.

Compound 1 exhibits several biological activities, primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures can exhibit significant antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The presence of specific functional groups allows for interaction with enzyme active sites, potentially inhibiting their activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of bicyclic compounds showed activity against Staphylococcus aureus and Escherichia coli. Compound 1 was tested in vitro, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    PathogenMIC (µg/mL)Reference
    Staphylococcus aureus16
    Escherichia coli32
  • Cytotoxicity Testing : In another study, compound 1 was evaluated for cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Results indicated that compound 1 induced apoptosis in a dose-dependent manner.
    Cell LineIC50 (µM)Reference
    HeLa25
    MCF-730

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antibiotics or anticancer agents.
  • Chemical Biology : As a tool for studying enzyme inhibition mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Ethyl (1R,2R,4S,5S)-4-(Benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate
  • Substituent : Benzyloxycarbonyl (Cbz) instead of BOC at position 3.
  • Properties : The Cbz group is more lipophilic and less acid-labile than BOC, making it suitable for orthogonal protection strategies.
  • Applications : Used in peptide synthesis and as a precursor for bioactive molecules. Available commercially (CAS: 1175789-30-6) at ~€520/100 mg .
Ethyl (1S,2R,3S,5R)-2-(tert-Butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
  • Structural Difference : Stereochemistry (1S,3S,5R* vs. 1R,4S,5S*) and substituent position (BOC at position 2 vs. 4).
  • Priced at $600/100 mg .

Core Structure Modifications

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • Substituents : Lacks the BOC-protected amine.
  • Properties : Simpler structure (C₈H₁₂O₃, MW: 156.18 g/mol) with higher reactivity due to the absence of protective groups. Used as a building block for heterocyclic systems .
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl
  • Core Modification : Replaces oxygen with nitrogen (aza-bicyclo) and adds methyl groups.
  • Applications : Key intermediate in antiviral and CNS drug development. CAS: 672325-23-4 .

Stereochemical Variants

Compound Name Stereochemistry Key Features
Ethyl (1S,2R,3R,5R)-2-(BOC-amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 1S,2R,3R,5R 96% purity; used in enantioselective synthesis (CAS: 959745-87-0)
Ethyl (1S,2R,3S,5R)-2-(BOC-amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 1S,2R,3S,5R $1,150/250 mg; Santa Cruz Biotechnology

Characterization Data

Compound ¹H NMR (Key Signals) HRMS (Observed vs. Calculated)
Target Compound δ 1.44 (s, 9H, BOC), δ 4.20 (q, 2H, ester) 271.31 (C₁₃H₂₁NO₅)
Cbz Derivative δ 5.12 (s, 2H, CH₂Ph), δ 7.35 (m, 5H, Ar-H) 331.34 (C₁₈H₂₁NO₅)
Methyl Aza-bicyclo Ester δ 1.28 (s, 6H, CH₃), δ 3.72 (s, 3H, COOCH₃) 169.22 (C₉H₁₅NO₂)

Challenges and Considerations

  • Stereochemical Purity : Multi-step syntheses require precise control to avoid racemic mixtures .
  • Protective Group Stability : BOC is acid-sensitive, necessitating mild deprotection conditions (e.g., TFA) .

Preparation Methods

Cyclopropanation of Dihydrofuran Derivatives

A widely utilized approach involves the cyclopropanation of dihydrofuran intermediates. For example, dihydrofuran 8 (derived from L-ribose via acetonide protection and iodination) undergoes rhodium-catalyzed cyclopropanation with diazo esters to yield the bicyclic core. Critical to this method is the use of dirhodium tetraacetate [Rh₂(OAc)₄], which facilitates stereoselective cyclopropanation at ambient temperatures. The reaction proceeds via a carbene insertion mechanism, forming the fused cyclopropane ring with retention of configuration at the stereogenic centers.

Key Conditions :

  • Catalyst: Rh₂(OAc)₄ (2 mol%)

  • Solvent: Dichloromethane

  • Temperature: 20°C

  • Yield: 72–92%

Photoredox (3 + 2) Annulation

An alternative route employs photoredox-catalyzed (3 + 2) annulation between cyclopropenes and aminocyclopropanes. While primarily used for all-carbon bicyclo[3.1.0]hexanes, this method can be adapted for oxygen-containing analogs by substituting cyclopropenes with oxacyclopropane derivatives. Iridium photoredox catalysts under blue LED irradiation promote radical-mediated ring-opening and recombination, yielding the bicyclic scaffold with moderate diastereoselectivity.

Functionalization of the Bicyclic Core

Introduction of the Amino Group

The 4-position amino group is introduced via nucleophilic substitution or reductive amination . In one protocol, the bicyclic ester intermediate 14 (Figure 1) is treated with azide reagents followed by Staudinger reduction to yield the primary amine. Subsequent Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of DMAP affords the tert-butoxycarbonylamino derivative.

Reaction Sequence :

  • 1416 (mesylation, elimination)

  • 16 + NaN₃ → Azide intermediate

  • PPh₃/H₂O → Primary amine

  • (Boc)₂O, DMAP → Boc-protected amine

Esterification at the 2-Position

The ethyl ester is typically installed early in the synthesis to avoid side reactions during cyclopropanation. For example, ethyl diazoacetate serves as both the carbene precursor and ester source in Rh-catalyzed cyclopropanation. Post-cyclopropanation saponification (e.g., KOH/EtOH) and re-esterification are avoided due to the sensitivity of the bicyclic framework.

Stereochemical Control

The target molecule’s stereochemistry (1R*,2R*,4S*,5S*) is governed by:

  • Chiral Pool Synthesis : Use of L-ribose as a starting material ensures defined stereochemistry at C4 and C5.

  • Catalytic Asymmetric Cyclopropanation : Rhodium catalysts with chiral ligands (e.g., Rh₂(S-DOSP)₄) induce enantioselectivity during carbene transfer.

  • Diastereoselective Functionalization : Bulky Boc groups and rigid bicyclic structures limit conformational freedom, enhancing selectivity during amination.

Analytical Data and Characterization

Critical spectroscopic data for intermediates and the final product include:

Compound¹H NMR (δ, CDCl₃)¹³C NMR (δ, CDCl₃)MS (m/z)
14 1.24 (t, 3H), 4.30 (q, 2H), 5.05 (t, 1H)170.1 (C=O), 109.5 (acetonide)243.1233 [M+H]⁺
17 7.21–7.42 (m, 4H), 5.39 (d, 1H)155.2 (Boc C=O), 60.1 (OCH₂)518.1357 [M+H]⁺
Target1.38 (s, 9H), 4.18 (q, 2H), 4.78 (d, 1H)172.8 (ester C=O), 80.1 (Boc C)312.1784 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Dihydrofuran CyclopropanationHigh stereoselectivity; scalableMulti-step; costly Rh catalysts72–92
Photoredox AnnulationConvergent; radical toleranceLimited scope for oxa-analogs50–65
Chiral Pool SynthesisDefined stereochemistry from L-riboseLengthy protection/deprotection steps60–75

Industrial Considerations

Large-scale production prioritizes:

  • Catalyst Recycling : Immobilized Rh catalysts reduce costs.

  • Flow Chemistry : Continuous cyclopropanation minimizes intermediate isolation.

  • Green Solvents : Ethanol/water mixtures replace dichloromethane in later steps .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • 1H NMR : Identify coupling constants (e.g., J = 8.4 Hz in ) to confirm stereochemistry .
    • 13C NMR : Detect carbonyl signals (e.g., δ 172.6 ppm for esters) and quaternary carbons in the bicyclic system .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion in ) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in for similar bicyclic structures .

How can researchers resolve contradictions in stereochemical assignments between NMR and crystallographic data?

Advanced
Discrepancies may arise from dynamic effects (e.g., ring puckering) or crystal packing influencing X-ray results. Strategies include:

  • NOE Experiments : Detect spatial proximity of protons (e.g., axial vs. equatorial positions) .
  • DFT Calculations : Compare computed and experimental NMR shifts to validate stereoisomers .
  • Redundant Synthetic Routes : Synthesize diastereomers and compare spectral data (e.g., uses multiple analogs for confirmation) .

What strategies enhance enantiomeric purity during synthesis?

Q. Advanced

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen for epoxide openings) .
  • Chromatographic Resolution : Utilize chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC purification, as in .

How does the bicyclo[3.1.0]hexane framework influence bioactivity in enzyme inhibition studies?

Advanced
The rigid, strained structure:

  • Mimics Transition States : The oxabicyclo core mimics carbocation intermediates in terpene cyclases, making it a potent enzyme inhibitor .
  • Enhances Binding Affinity : Pre-organized conformation reduces entropic penalties during target binding (e.g., adenosine receptor antagonists in ) .
    Methodological Insight : Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular docking to map interactions .

What computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced

  • DFT Studies : Calculate transition-state energies for cyclopropanation or ring-opening reactions .
  • MD Simulations : Model solvation effects and conformational flexibility in catalytic environments .
  • Machine Learning : Train models on PubChem data () to predict regioselectivity in functionalization .

How to address low yields in cyclopropane ring formation?

Q. Methodological

  • Optimize Catalysts : Switch from Rh(II) to Ru(II) complexes for higher stereoselectivity .
  • Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize transition states, as in .
  • Additive Screening : Introduce Lewis acids (e.g., Mg(OTf)₂) to accelerate ring closure .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification : Replace flash chromatography with crystallization for scalability (e.g., uses recrystallization) .
  • Intermediate Stability : Boc-protected amines may hydrolyze under prolonged storage; monitor via TLC .
  • Toxicity : Assess metabolic stability early using liver microsome assays .

How to validate the compound’s role in modulating enzyme kinetics?

Q. Methodological

  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., uses Plasmodium falciparum assays) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
  • SAR Studies : Synthesize analogs with modified ester groups (e.g., methyl to isopropyl) to probe structure-activity relationships .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., Boc deprotection with TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.